molecular formula C6H10F3N B13309527 3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine

3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine

Cat. No.: B13309527
M. Wt: 153.15 g/mol
InChI Key: GKBXEDOEDFGSOH-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine is a chemical compound characterized by the presence of a cyclobutane ring substituted with a trifluoroethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. One approach involves the reaction of a suitable cyclobutene precursor with a trifluoroethylamine under specific conditions. The reaction may require the use of catalysts and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.

    Reduction: The compound can be reduced to modify the functional groups or the cyclobutane ring.

    Substitution: The trifluoroethyl group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylamines, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall activity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: A simpler compound with similar trifluoroethyl functionality but lacking the cyclobutane ring.

    Cyclobutanamine: Contains the cyclobutane ring but without the trifluoroethyl group.

Uniqueness

3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine is unique due to the combination of the trifluoroethyl group and the cyclobutane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where both structural features are advantageous.

Properties

Molecular Formula

C6H10F3N

Molecular Weight

153.15 g/mol

IUPAC Name

3-(2,2,2-trifluoroethyl)cyclobutan-1-amine

InChI

InChI=1S/C6H10F3N/c7-6(8,9)3-4-1-5(10)2-4/h4-5H,1-3,10H2

InChI Key

GKBXEDOEDFGSOH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)CC(F)(F)F

Origin of Product

United States

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